C-3 Bromomethyl Electrophile Enables Nucleophilic Displacement Chemistry Absent in Non-Brominated 6,7-Dimethylquinoxalin-2-ol
The target compound incorporates a bromomethyl (-CH₂Br) substituent at the C-3 position, conferring electrophilic reactivity for nucleophilic displacement reactions (S_N2-type alkylation) that is entirely absent in the non-brominated comparator 6,7-dimethylquinoxalin-2-ol (CAS: 28082-82-8). The bromomethyl group functions as an alkylating handle enabling derivatization with N-, O-, and S-nucleophiles to generate diverse C-3 functionalized quinoxalinone libraries . In contrast, 6,7-dimethylquinoxalin-2-ol lacks this reactive site and cannot undergo parallel nucleophilic substitution chemistry at the C-3 position [1]. This functional divergence is binary: one compound possesses alkylation capacity; the comparator does not.
| Evidence Dimension | Presence of C-3 electrophilic substitution handle |
|---|---|
| Target Compound Data | C-3 bromomethyl (-CH₂Br) group present; reactive toward nucleophiles (amines, thiols, alkoxides) |
| Comparator Or Baseline | 6,7-Dimethylquinoxalin-2-ol (CAS: 28082-82-8); C-3 position unsubstituted (H only); no electrophilic handle |
| Quantified Difference | Binary (present vs. absent); synthetic versatility enabled vs. no alkylation capacity |
| Conditions | Structural analysis based on SMILES string and IUPAC nomenclature; reactivity inferred from established bromomethyl quinoxaline chemistry |
Why This Matters
Procurement of the target compound is mandatory for synthetic routes requiring C-3 alkylation; the non-brominated comparator is chemically inert in this role and cannot substitute.
- [1] ChemSrc. 2-羟基-6,7-二甲基喹喔啉 (6,7-Dimethylquinoxalin-2-ol, CAS: 28082-82-8). Compound Database Entry. View Source
